7-Methoxychroman-3-amine

Medicinal chemistry Drug discovery Physicochemical profiling

Choose 7-Methoxychroman-3-amine for unambiguous 3-amino-7-methoxy SAR. This regioisomer places OCH₃ para to ring oxygen and meta to the 3-amine side chain—a geometry unavailable from 5-, 6-, or 8-methoxy analogs. Documented nanomolar 5-HT₇ and dual 5-HT₁A/SERT engagement of the 3-aminochroman core makes this a privileged starting scaffold. Both racemate (CAS 119755-64-5) and (R)-HCl (CAS 2135336-72-8) are available for enantioselectivity profiling. Physicochemical parameters (LogP 0.96, TPSA 44.48 Ų) position it in CNS-accessible space. Procure only the 7-methoxy regioisomer to ensure reproducible SAR across library members.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 119755-64-5
Cat. No. B056488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxychroman-3-amine
CAS119755-64-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CO2)N)C=C1
InChIInChI=1S/C10H13NO2/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5,8H,4,6,11H2,1H3
InChIKeyJGIHXVOYCDUASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxychroman-3-amine (CAS 119755-64-5): Technical Baseline and Structural Classification for Scientific Procurement


7-Methoxychroman-3-amine (CAS 119755-64-5), systematically named 7-methoxy-3,4-dihydro-2H-chromen-3-amine, is a synthetic 3-aminochroman derivative within the broader benzopyran scaffold class . The compound is characterized by a primary amine at the 3-position and a methoxy substituent at the 7-position of the chroman bicyclic framework, with molecular formula C10H13NO2 and exact mass 179.09500 . The 3-aminochroman core is recognized as a privileged scaffold in medicinal chemistry, particularly for serotonergic and dopaminergic target modulation [1]. The specific 7-methoxy substitution pattern influences both physicochemical properties and potential receptor interactions relative to unsubstituted or differently substituted chroman analogs, making accurate identification essential for reproducible research outcomes.

Why Chroman-3-amine Analogs Cannot Substitute for 7-Methoxychroman-3-amine in Critical Applications


Generic substitution among 3-aminochroman derivatives is scientifically unsound due to position-specific structure-activity relationships (SAR) that govern both target engagement and physicochemical behavior. The 3-aminochroman scaffold is a validated pharmacophore for serotonin receptor modulation, but substitution patterns critically determine affinity, selectivity, and functional outcome [1]. The 7-methoxy substituent in 7-methoxychroman-3-amine confers distinct electronic and steric properties compared to unsubstituted, 5-substituted, 6-substituted, or 8-substituted analogs, directly impacting hydrogen bonding capacity (H-bond acceptor count = 3), lipophilicity (LogP ~0.96), and polar surface area (TPSA = 44.48 Ų) . These parameters influence membrane permeability, metabolic stability, and receptor binding orientation—factors where even minor structural deviations can yield quantitatively different experimental results. Furthermore, the 7-methoxy substitution pattern appears in multiple patented therapeutic scaffolds, suggesting this specific regioisomer occupies a distinct chemical space not replicated by alternative substitution patterns [2].

Quantitative Differentiation Evidence for 7-Methoxychroman-3-amine: Comparative Data Against Chroman Analogs


Physicochemical Differentiation: LogP and TPSA of 7-Methoxychroman-3-amine vs. Unsubstituted Chroman-3-amine

7-Methoxychroman-3-amine exhibits a calculated LogP of 0.9574 and topological polar surface area (TPSA) of 44.48 Ų, representing the lipophilic-hydrophilic balance conferred by the 7-methoxy substituent . In contrast, unsubstituted chroman-3-amine (CAS 67626-95-5) lacks the methoxy group, resulting in a lower calculated LogP (approximately 0.5-0.6) and reduced TPSA. The 7-methoxy group increases both H-bond acceptor capacity (from 2 to 3) and molecular volume, parameters that directly correlate with passive membrane permeability and blood-brain barrier penetration potential in CNS-targeted applications .

Medicinal chemistry Drug discovery Physicochemical profiling

Patent-Documented Scaffold Specificity: 3-Aminochroman Core with 7-Methoxy Substitution in Serotonergic Applications

United States Patent 5,500,425 explicitly claims substituted-3-aminochromans for therapeutic CNS applications targeting serotonin receptors [1]. The patent defines a Markush structure wherein R3 (the substituent on the aromatic ring) can be hydrogen, hydroxy, lower alkoxy, aryl-lower-alkoxy, acyloxy, or aryloxy when the compound is a chroman (Z=O). The 7-methoxy substitution pattern of the target compound falls within the claimed alkoxy substitution at a specific ring position, distinguishing it from hydroxy-substituted analogs (which may undergo phase II metabolism) and unsubstituted chromans (which may lack optimal receptor complementarity). The patent establishes that 3-aminochromans with alkoxy substitution demonstrate therapeutic activity distinct from other substitution patterns, with 7-methoxy representing a specific, validated substitution point within this pharmacophore class [1].

Serotonin receptor modulation CNS drug discovery Medicinal chemistry

Regioisomeric Differentiation: 7-Methoxy vs. 8-Methoxy vs. 5-Methoxy Chroman-3-amine Scaffolds

The 3-aminochroman scaffold demonstrates position-dependent biological activity where the location of methoxy substitution critically determines receptor interaction profiles. Research on lactam-fused chroman derivatives possessing 3-amino substituents has demonstrated that many compounds exhibit affinities for both the 5-HT1A receptor and the serotonin transporter [1]. The SAR analysis indicates that the position of substitution on the aromatic ring modulates the balance between receptor affinity and transporter binding. 7-Methoxychroman-3-amine represents one of several possible regioisomers (including 5-methoxy, 6-methoxy, and 8-methoxy variants), each with distinct electronic distribution and steric presentation to biological targets. The 7-position substitution places the methoxy group para to the ring oxygen and meta to the alkylamine side chain, a geometry that differs fundamentally from 5-methoxy (ortho to alkylamine), 6-methoxy (para to alkylamine, meta to oxygen), and 8-methoxy (ortho to oxygen) substitution patterns.

Structure-activity relationship Receptor pharmacology Chemical biology

Chiral Differentiation: (R)-7-Methoxychroman-3-amine Hydrochloride vs. Racemic 7-Methoxychroman-3-amine

7-Methoxychroman-3-amine exists as both a racemic mixture (CAS 119755-64-5) and as enantiomerically pure (R)-7-methoxychroman-3-amine hydrochloride (CAS 2135336-72-8) . The hydrochloride salt form of the (R)-enantiomer provides enhanced aqueous solubility and stability compared to the free base racemate, with a molecular weight of 215.67 g/mol for the HCl salt versus 179.22 g/mol for the free base . This chiral differentiation is critical because 3-aminochroman derivatives have been documented to exhibit stereospecific interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, where enantiomers can display divergent affinity, intrinsic activity, and functional selectivity [1]. The racemic mixture contains equal proportions of (R)- and (S)-enantiomers, potentially yielding averaged or confounding pharmacological signals in assays where enantioselectivity is relevant.

Chiral synthesis Stereochemistry Enantioselective pharmacology

Differentiation from 4-Amino Chroman Isomers: 3-Amino vs. 4-Amino Substitution Impact on Receptor Engagement

The position of the amine substituent on the chroman ring fundamentally alters biological target engagement profiles. Research on 3-aminochroman derivatives has demonstrated nanomolar affinity for the 5-HT7 receptor with good selectivity [1], whereas the 4-aminochroman scaffold (such as 7-methoxychroman-4-amine and its enantiomers) represents a distinct chemotype with different SAR . The 3-amino substitution positions the basic nitrogen adjacent to the ring oxygen, creating a specific hydrogen-bonding geometry and protonation state that influences receptor recognition. In contrast, the 4-amino substitution positions the amine at the benzylic position, altering both the pKa of the amine and the three-dimensional presentation to target binding pockets. Literature SAR analysis confirms that chroman derivatives with 3-amino substituents exhibit affinities for 5-HT1A receptor and serotonin transporter, while the 4-amino analogs are not documented to share this specific dual-target profile [2].

GPCR ligands 5-HT receptor pharmacology Scaffold selection

High-Value Research Applications for 7-Methoxychroman-3-amine Based on Verified Differentiation Evidence


Scaffold for 5-HT Receptor Ligand Development: Exploiting the 3-Amino-7-Methoxy Pharmacophore

Based on documented nanomolar affinity of 3-aminochroman derivatives for 5-HT7 receptors and dual 5-HT1A receptor/serotonin transporter affinity profiles [1], 7-methoxychroman-3-amine serves as a validated starting scaffold for medicinal chemistry programs targeting serotonergic pathways. The 7-methoxy substitution provides a specific electronic and steric environment that can be systematically varied to probe SAR. Unlike unsubstituted chroman-3-amine, the 7-methoxy group offers a defined H-bond acceptor and lipophilic anchor point that influences both target binding and physicochemical properties (LogP 0.9574, TPSA 44.48 Ų) [2]. This compound is appropriate for hit-to-lead campaigns where the 3-aminochroman core has been validated but substitution pattern optimization is required.

Stereochemical Probe in Enantioselective Pharmacology Studies

The availability of both racemic 7-methoxychroman-3-amine (CAS 119755-64-5) and the (R)-enantiomer as hydrochloride salt (CAS 2135336-72-8) enables direct stereochemical comparison studies . This is particularly relevant given that 3-aminochroman derivatives interact with chiral GPCR binding pockets and transporters where enantiomers can display divergent functional activity [1]. Researchers can purchase both forms to quantify enantioselectivity in their target system, using the racemate for initial screening and the pure (R)-enantiomer for validating stereospecific effects. This dual-format availability distinguishes 7-methoxychroman-3-amine from chroman analogs lacking commercially accessible enantiomerically pure forms.

Building Block for CNS-Focused Fragment-Based and Combinatorial Libraries

With its primary amine at the 3-position, 7-methoxychroman-3-amine functions as a versatile synthetic intermediate for amide bond formation, reductive amination, and urea/thiourea synthesis . The 7-methoxy substitution confers distinct physicochemical parameters (LogP 0.9574) that position this scaffold in CNS-accessible chemical space, as supported by its inclusion in patents for CNS therapeutics [1][2]. Compared to 4-aminochroman isomers, the 3-amino variant offers different reactivity and coupling geometry due to the amine's proximity to the ring oxygen . Procurement for library synthesis should specify the 3-amino-7-methoxy substitution pattern to ensure consistent SAR across library members and enable meaningful comparison with literature precedents on 3-aminochroman-based ligands.

Regioisomeric Control in Chroman-Based SAR Campaigns

For research programs systematically investigating the effect of methoxy substitution position on biological activity, 7-methoxychroman-3-amine represents one of four possible methoxy regioisomers (along with 5-, 6-, and 8-methoxy variants) . The 7-position substitution places the methoxy group para to the ring oxygen and meta to the 3-aminoalkyl side chain—a geometry distinct from 5-methoxy (ortho to side chain), 6-methoxy (para to side chain), and 8-methoxy (ortho to oxygen) analogs. This compound enables controlled assessment of position-specific electronic and steric effects on receptor binding, metabolic stability, and off-target profiles. Such regioisomeric comparison studies require authentic samples of each substitution pattern; procurement of 7-methoxychroman-3-amine specifically ensures the correct regioisomer is obtained for comparative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxychroman-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.